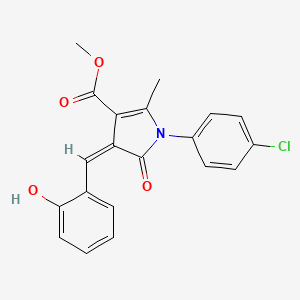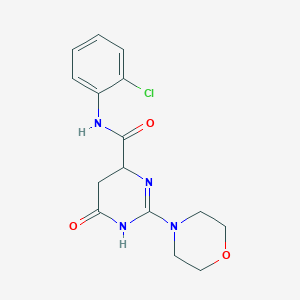
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Vue d'ensemble
Description
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, also known as MNTX, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. MNTX is a thiazolone derivative that has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Applications De Recherche Scientifique
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has also been shown to possess anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess neuroprotective properties, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one can alter the expression of genes that are involved in cancer and neurodegeneration.
Biochemical and Physiological Effects:
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammatory responses. 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, a process of programmed cell death that is important in the regulation of cancer and neurodegeneration. Additionally, 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it a useful tool for studying the biological effects of the compound. Another advantage is that 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the signaling pathways that are involved in inflammation, cancer, and neurodegeneration. However, one limitation of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is that it has not been studied extensively in vivo, and its effects in animal models may differ from its effects in vitro.
Orientations Futures
There are several future directions for the study of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential therapeutic applications in various diseases. For example, more studies are needed to determine the efficacy of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in animal models of inflammatory diseases, cancer, and neurodegeneration. Another direction is to investigate the safety and toxicity of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. Although 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been shown to be relatively safe in vitro, more studies are needed to determine its safety profile in vivo. Additionally, more studies are needed to investigate the pharmacokinetics of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, including its absorption, distribution, metabolism, and excretion. Finally, more studies are needed to investigate the structure-activity relationship of 4-(4-methoxy-3-nitrobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one, including the synthesis and testing of analogs with improved potency and selectivity.
Propriétés
IUPAC Name |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-3-6-21-14-15-10(13(17)22-14)7-9-4-5-12(20-2)11(8-9)16(18)19/h4-5,7-8H,3,6H2,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIBFCSDOBJPV-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C(=O)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4775393.png)
![6-ethoxy-4-{[4-(4-vinylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4775410.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4775418.png)
![methyl 2-[(2-cyano-3-{4-[(cyclohexylcarbonyl)oxy]-3-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4775421.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)


![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B4775450.png)
![N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4775457.png)
![ethyl 4-cyano-5-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4775471.png)
![5-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4775479.png)
![4-propoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4775482.png)

![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)